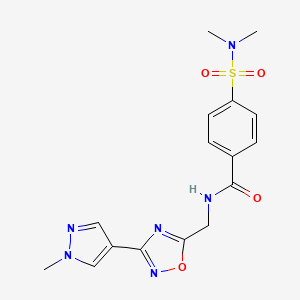

4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a benzamide derivative with potential biological applications. While the provided papers do not directly discuss this specific compound, they do provide insight into the biological activity of related benzamide derivatives, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

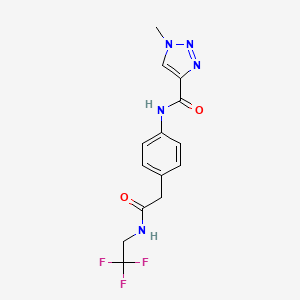

The synthesis of related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has been guided by antiproliferative activity in MIA PaCa-2 cells, leading to the identification of compounds with submicromolar antiproliferative activity and good metabolic stability . Another study reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, indicating a method that could potentially be adapted for the synthesis of 4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a pyrazole ring, as seen in the compounds studied, suggests that the target compound may also interact with biological targets through similar moieties . The specific substituents on the benzamide backbone are likely to influence the binding affinity and specificity towards different biological targets.

Chemical Reactions Analysis

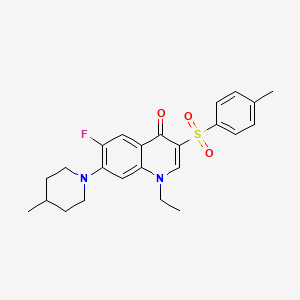

Benzamide derivatives have been shown to interact with various biological targets. For instance, the compounds studied have demonstrated the ability to modulate autophagy by affecting mTORC1 activity and autophagic flux . They also exhibit inhibitory potential against enzymes such as alkaline phosphatases and ecto-5'-nucleotidases, which are important in various physiological processes . These reactions are indicative of the potential chemical interactions that 4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of benzamide derivatives generally include solubility in organic solvents, potential for hydrogen bonding due to the amide group, and the ability to exist in different tautomeric forms depending on the pH and solvent conditions . These properties are important for the compound's bioavailability and reactivity.

Scientific Research Applications

Chemical Synthesis and Anticancer Activity

A series of novel substituted derivatives, including 2,4-dimethyl-benzo[f][1,3,5]triazepine and benzamide derivatives, have been synthesized from a base compound similar in structure to 4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. These compounds have been screened for their anti-tumor activities, with some displaying promising cytotoxic activities. This research highlights the potential application of such compounds in the development of new anticancer agents (Abu‐Hashem & Aly, 2017).

Biological Evaluation

Another study focused on the synthesis and biological evaluation of different substituted benzamides, which revealed their potential for inhibiting human recombinant alkaline phosphatases and ecto-5′-nucleotidases. These findings suggest the importance of such compounds in medicinal chemistry, especially for their ability to bind nucleotide protein targets, indicating potential applications in drug development (Saeed et al., 2015).

Antimicrobial Assessment

The antimicrobial activity of synthesized compounds derived from thiosemicarbazide, which share structural similarities with the query compound, was also assessed. This study underlines the significance of these compounds in creating new antimicrobial agents, showcasing their potential utility in combating microbial infections (Elmagd et al., 2017).

Supramolecular Liquid Crystals

Research into supramolecular liquid crystals containing 4-aryl-1H-pyrazole units, akin to the query compound, has demonstrated their ability to form columnar mesophases and display luminescent properties. This suggests applications in the development of new materials for electronics and photonics, highlighting the versatility of such compounds in material science (Moyano et al., 2013).

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O4S/c1-21(2)27(24,25)13-6-4-11(5-7-13)16(23)17-9-14-19-15(20-26-14)12-8-18-22(3)10-12/h4-8,10H,9H2,1-3H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZKKVZBGQQJMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523286.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2523293.png)

![[(3,4-Dimethoxyphenyl)methyl]thiourea](/img/structure/B2523300.png)

![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2523302.png)

![7-[(E)-but-2-enyl]-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2523304.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide](/img/structure/B2523305.png)